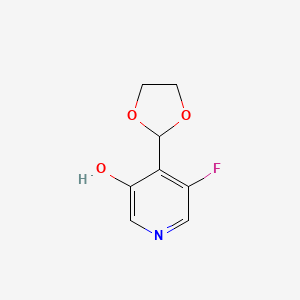

4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

4-(1,3-dioxolan-2-yl)-5-fluoropyridin-3-ol |

InChI |

InChI=1S/C8H8FNO3/c9-5-3-10-4-6(11)7(5)8-12-1-2-13-8/h3-4,8,11H,1-2H2 |

InChI Key |

NVJYQBUINGOTSI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=C(C=NC=C2O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom and a dioxolane-protected aldehyde on a pyridinol core offers unique physicochemical properties that are highly advantageous in the design of novel therapeutics. This document delves into the synthetic pathways, physicochemical characteristics, analytical methodologies, and the pivotal role of this compound as a versatile intermediate in the development of innovative drug candidates. The causality behind experimental choices and the logic of the presented protocols are explained to provide actionable insights for researchers in the field.

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals. Its ability to act as a hydrogen bond acceptor and participate in various non-covalent interactions makes it a privileged structure in drug design. The strategic incorporation of fluorine into the pyridine nucleus has emerged as a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small atomic radius can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol (CAS Number: Not publicly available as of the latest update) is a prime example of a highly functionalized fluorinated pyridine derivative with significant potential in drug discovery. The presence of a hydroxyl group, a fluorine atom, and a protected aldehyde function on the pyridine core provides multiple points for chemical elaboration, making it a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

While specific experimental data for 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is not extensively reported in public literature, its properties can be inferred from the analysis of its constituent functional groups and related structures.

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₈H₈FNO₃ | Derived from the chemical structure. |

| Molecular Weight | 185.15 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Based on similar substituted pyridinol compounds. |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and limited solubility in water. | The presence of the polar hydroxyl and dioxolane groups should confer some polarity, while the pyridine ring and fluorine atom add some non-polar character. |

| pKa | The pyridinolic hydroxyl group is expected to be acidic, while the pyridine nitrogen is basic. The fluorine atom will influence the basicity of the pyridine nitrogen. | The electron-withdrawing nature of the fluorine atom is expected to decrease the pKa of the pyridine nitrogen compared to unsubstituted pyridine. |

| Stability | The dioxolane group is an acetal, which is generally stable to basic and nucleophilic conditions but is labile under acidic conditions. The fluoropyridine core is generally stable. | Acetal protecting groups are a standard strategy in organic synthesis due to their predictable stability profile.[1] |

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the dioxolane group to reveal a formyl pyridine derivative. The fluorine and hydroxyl groups could be introduced through various established methods for pyridine functionalization.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical pathway based on well-established organic chemistry principles.

Step 1: Synthesis of a Dioxolane-Protected Pyridine Precursor

The initial step would likely involve the protection of a commercially available substituted pyridine containing a formyl group. The use of a dioxolane protecting group is a standard and effective method to shield the aldehyde functionality from subsequent reaction conditions, particularly those involving strong bases or nucleophiles.[1]

-

Reaction:

-

To a solution of a suitable starting pyridine aldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, and extract with an organic solvent.

-

Purify the product by column chromatography.

-

Step 2: Introduction of the Hydroxyl and Fluoro Groups

The introduction of the hydroxyl and fluoro groups onto the pyridine ring is a critical and often challenging step. The regioselectivity of these reactions is paramount. One possible approach involves a directed ortho-metalation followed by electrophilic fluorination and oxidation.

-

Reaction:

-

Dissolve the dioxolane-protected pyridine from Step 1 in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) dropwise to effect deprotonation at a specific position on the pyridine ring, directed by an existing substituent.

-

After stirring for a period to ensure complete metalation, add an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI).

-

Quench the reaction with a suitable reagent.

-

The introduction of the hydroxyl group could be achieved through subsequent oxidation of a boronic ester intermediate or via a nucleophilic aromatic substitution reaction on a suitably activated precursor.

-

Step 3: Final Deprotection (if necessary)

If the synthesis yields the protected form, the final step would be the deprotection of the dioxolane group to unveil the final product.

-

Reaction:

-

Dissolve the protected compound in a mixture of an organic solvent (e.g., acetone, THF) and aqueous acid (e.g., HCl, H₂SO₄).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the acid and extract the product with an organic solvent.

-

Purify by recrystallization or column chromatography.

-

Caption: Proposed synthetic workflow for the target molecule.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol make it a highly attractive building block for the synthesis of novel drug candidates.

-

Fluorine Atom: The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-target interactions and improving cell permeability. The strategic placement of fluorine is a well-established strategy in modern drug design to improve the overall pharmacological profile of a molecule.[2][3]

-

Hydroxyl Group: The pyridinol hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. It also provides a handle for further chemical modification, such as etherification or esterification, to explore structure-activity relationships (SAR).

-

Protected Aldehyde: The dioxolane-protected aldehyde at the 4-position is a versatile functional group. After deprotection, the aldehyde can be used in a variety of chemical transformations, including reductive amination to introduce diverse amine-containing side chains, Wittig reactions to form alkenes, or oxidation to a carboxylic acid. This allows for the rapid generation of a library of analogues for biological screening.

Given these features, this compound is a valuable intermediate for the synthesis of inhibitors of various enzyme classes, such as kinases, proteases, and metabolic enzymes, as well as for the development of ligands for G-protein coupled receptors (GPCRs) and ion channels.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the dioxolane protons, and the hydroxyl proton. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for all eight carbon atoms. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). |

| ¹⁹F NMR | A single resonance for the fluorine atom, likely coupled to adjacent protons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-F stretch, C-O stretches of the dioxolane and hydroxyl groups, and aromatic C=C and C=N stretching vibrations. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is not available, general safety precautions for handling fluorinated pyridine derivatives should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6][7][]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5]

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4][7][]

-

Skin: Wash off immediately with soap and plenty of water.[4][7]

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[4][7]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4][7]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is a strategically designed chemical entity that holds significant promise as a versatile building block in the field of drug discovery. Its unique combination of a fluorinated pyridine core with orthogonal functional groups for further elaboration provides medicinal chemists with a powerful tool to synthesize novel and complex molecules with potentially enhanced therapeutic properties. The proposed synthetic strategies and analytical considerations outlined in this guide are intended to provide a solid foundation for researchers working with this and related compounds. As the demand for more effective and safer medicines continues to grow, the importance of such well-designed, functionalized heterocyclic intermediates will undoubtedly increase.

References

-

The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025, October 16). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-Fluoro-1,3-dioxolan-2-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

Sources

- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 3. 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4h)-one dihydrochloride Supplier in Mumbai, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4h)-one dihydrochloride Trader, Maharashtra [chemicalmanufacturers.in]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High-Purity Chiral Compound at Best Price [jigspharma.com]

- 6. 2 - [(5-bromo-2-fluorophenyl)methyl] - Benzo[b]thiophene at Best Price in Kowloon | Echemi Global Co., Limited [tradeindia.com]

- 7. 4,5-Difluoro-1,3-dioxolan-2-one | C3H2F2O3 | CID 22930964 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal: A Novel Building Block for Drug Discovery

This guide provides a comprehensive technical overview of 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal, a specialized chemical intermediate with significant potential in medicinal chemistry and drug development. We will delve into its structural rationale, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and its prospective applications, offering a forward-looking perspective for researchers and scientists in the field.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1][2] Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][3] The pyridine ring, a common motif in pharmaceuticals, when substituted with fluorine and a hydroxyl group, presents a unique scaffold for creating novel therapeutics. 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal is a promising, yet underexplored, building block that combines these advantageous features with a protected aldehyde functionality, ripe for further chemical modification. This guide aims to provide a foundational understanding of this molecule and catalyze its application in innovative drug design.

Proposed Synthesis and Mechanistic Rationale

Synthetic Pathway Overview

The proposed multi-step synthesis is outlined below. Each step is designed to be high-yielding and utilize readily available reagents.

Caption: Proposed synthetic pathway for 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Fluoro-3-hydroxypyridine from 3-Amino-5-fluoropyridine

-

Rationale: This step involves a diazotization of the amino group followed by hydrolysis to introduce the hydroxyl group. This is a standard method for converting aromatic amines to phenols.

-

Procedure:

-

Dissolve 3-amino-5-fluoropyridine in an aqueous solution of sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Gently heat the reaction mixture to induce the decomposition of the diazonium salt and formation of the hydroxyl group.

-

Cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 2: Formylation of 5-Fluoro-3-hydroxypyridine to 5-Fluoro-3-hydroxyisonicotinaldehyde

-

Rationale: The Duff reaction is a classic method for the formylation of phenols. Hexamethylenetetramine serves as the formylating agent in the presence of an acid catalyst.

-

Procedure:

-

To a mixture of 5-fluoro-3-hydroxypyridine and boric acid in glycerol, add hexamethylenetetramine.

-

Heat the mixture to approximately 150-160 °C for several hours.

-

Cool the reaction mixture and hydrolyze the intermediate by adding water and heating.

-

Acidify the mixture with hydrochloric acid and extract the product with a suitable solvent.

-

Purify the product via column chromatography.

-

Step 3: Protection of the Aldehyde with Ethylene Glycol

-

Rationale: The aldehyde group is protected as an ethylene acetal to prevent its reaction in subsequent synthetic steps.[4][5][6] This is a reversible protection strategy, and the acetal can be removed under acidic conditions.[7]

-

Procedure:

-

Dissolve 5-fluoro-3-hydroxyisonicotinaldehyde in toluene.

-

Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).[8]

-

Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal.

-

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the structure of 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 120-130 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |

| pKa (hydroxyl group) | ~8-9 |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.1-8.3 (d, 1H, pyridine H)

-

δ 7.3-7.5 (d, 1H, pyridine H)

-

δ 5.8-6.0 (s, 1H, acetal CH)

-

δ 4.0-4.2 (m, 4H, OCH₂CH₂O)

-

δ 9.0-10.0 (br s, 1H, OH)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 155-160 (d, C-F)

-

δ 145-150 (C-OH)

-

δ 140-145 (d, pyridine C)

-

δ 120-125 (d, pyridine C)

-

δ 115-120 (C-CHO)

-

δ 100-105 (acetal CH)

-

δ 65-70 (OCH₂CH₂O)

-

-

IR (KBr, cm⁻¹):

-

3200-3400 (br, O-H stretch)

-

2850-3000 (C-H stretch)

-

1600-1620 (C=N, C=C stretch of pyridine ring)

-

1100-1200 (C-O stretch of acetal)

-

1200-1300 (C-F stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z 186.05 (M+H)⁺

-

Potential Applications in Drug Development

The unique combination of a fluorinated pyridine core, a hydroxyl group, and a protected aldehyde makes 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. The fluorine atom can enhance binding affinity and improve metabolic stability, while the hydroxyl group can act as a key hydrogen bond donor or a point for further derivatization.

Antiviral and Antibacterial Agents

Fluorinated heterocycles have shown promise as antiviral and antibacterial agents.[9] The protected aldehyde can be deprotected and used in reductive amination reactions to introduce various side chains, allowing for the exploration of a broad chemical space to optimize biological activity.

Central Nervous System (CNS) Agents

The ability of fluorine to modulate lipophilicity can be exploited to fine-tune blood-brain barrier permeability, a critical parameter for CNS-acting drugs.[3]

Caption: Potential applications of the title compound in drug development.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal and its precursors. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) of the analogous compounds and reagents used in the synthesis.

Conclusion

5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal represents a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its unique structural features, including a fluorinated pyridine ring and a protected aldehyde, offer numerous opportunities for derivatization and optimization of biological activity. The proposed synthetic route provides a practical approach for its preparation, opening the door for its wider application in drug discovery and development. This guide serves as a foundational resource to encourage further investigation and unlock the full potential of this promising intermediate.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- Golisade, A., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central (PMC).

- Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence...

- Ethylene Glycol for Protecting Groups - YouTube.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed.

- What's the most common method for the protection of aldehydes? : r/chemistry - Reddit.

- Ethylene Glycol Acetal Protection Method | PDF | Chemical Compounds - Scribd.

- US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google P

- 5-Fluoro-2-hydroxypyridine synthesis - ChemicalBook.

- Protection of Aldehyde, Ketone by Acetal - SynArchive.

- Inoue, M., et al. (2020).

- Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry.

- 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC.

- RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google P

- How to prepare and use 3-AMINO-5-FLUOROPYRIDINE? - FAQ - Guidechem.

- Ito, K., Doi, T., & Tsukamoto, H. (2023).

- 3-Amino-5-fluoropyridine synthesis - ChemicalBook.

- How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC.

- An Oxygen Walk Approach for C3 Selective Hydroxyl

- Computational Study of 3-Pyridine Carboxaldehyde - M

- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomeriz

- Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ioniz

- a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the...

- Synthesis of 2-amino-5-fluoropyridine - ResearchG

-

The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][5][10]oxazine-1,8-diones - MDPI.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. reddit.com [reddit.com]

- 7. scribd.com [scribd.com]

- 8. synarchive.com [synarchive.com]

- 9. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.org [pharmacyjournal.org]

A Technical Guide to the Synthesis, Protection, and Application of 4-formyl-5-fluoropyridin-3-ol

Introduction: The Value of Fluorinated Pyridinols in Drug Design

Substituted pyridine and pyridone rings are considered "privileged scaffolds" in drug discovery.[1][2] Their ability to act as hydrogen bond donors and acceptors, serve as bioisosteres for other aromatic and amide groups, and positively influence metabolic stability makes them highly valuable.[1][2] The introduction of a fluorine atom can further enhance binding affinity, membrane permeability, and metabolic stability by altering the molecule's electronic properties and blocking sites of metabolism.[3] The 4-formyl-5-fluoropyridin-3-ol moiety, therefore, combines three critical pharmacophoric elements: a reactive aldehyde for synthetic elaboration, a fluorine atom for modulating physicochemical properties, and a pyridinol core for molecular recognition.[4][5] This guide focuses on the strategic use of acetal protection to unlock the full synthetic potential of this versatile building block.

Chapter 1: Synthesis and Characteristics of the Core Moiety

Proposed Synthesis of 4-formyl-5-fluoropyridin-3-ol

A plausible route to the target compound involves the regioselective formylation of a suitable 5-fluoropyridin-3-ol precursor. Directed ortho-metalation is a powerful strategy for achieving such regioselectivity. The hydroxyl group can direct a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C4 position, creating a nucleophilic species that can be trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Rationale for Aldehyde Protection

The formyl group is one of the most versatile functional groups in organic synthesis, but its reactivity also presents a challenge. It is susceptible to oxidation, reduction, and nucleophilic attack. To perform selective chemistry elsewhere on the molecule—most notably at the nucleophilic hydroxyl group—the aldehyde must be reversibly masked with a protecting group. The acetal, particularly the cyclic 1,3-dioxolane formed with ethylene glycol, is an ideal choice due to its stability across a wide range of non-acidic conditions and its reliable deprotection under mild aqueous acid.[6][7]

Chapter 2: Acetal Protection: Synthesis and Mechanism

Detailed Experimental Protocol: Synthesis of 2-(5-fluoro-3-hydroxypyridin-4-yl)-1,3-dioxolane

This protocol describes the acid-catalyzed protection of the formyl group of 4-formyl-5-fluoropyridin-3-ol as its 1,3-dioxolane acetal.

Materials:

-

4-formyl-5-fluoropyridin-3-ol (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

-

Toluene (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formyl-5-fluoropyridin-3-ol and anhydrous toluene.

-

Add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH (0.05 eq).

-

Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel to afford the pure 2-(5-fluoro-3-hydroxypyridin-4-yl)-1,3-dioxolane.

Mechanism of Acetal Formation

The reaction proceeds via a well-established acid-catalyzed mechanism. The acid protonates the carbonyl oxygen, activating the aldehyde toward nucleophilic attack by one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group creates a good leaving group (water), which is eliminated to form a resonance-stabilized oxocarbenium ion. Intramolecular attack by the second hydroxyl group of the ethylene glycol moiety traps this electrophile, and a final deprotonation step yields the stable cyclic acetal.

Caption: Acid-catalyzed mechanism for 1,3-dioxolane formation.

Chapter 3: Structural Elucidation and Characterization

Confirming the successful transformation from aldehyde to acetal relies on comparative spectroscopic analysis. The key changes are predictable and serve as a reliable diagnostic tool.

Predicted Spectroscopic Data Comparison

| Spectroscopy | 4-formyl-5-fluoropyridin-3-ol (Starting Material) | 2-(5-fluoro-3-hydroxypyridin-4-yl)-1,3-dioxolane (Product) | Rationale for Change |

| ¹H NMR | Aldehyde proton (–CHO) signal at ~9.8-10.2 ppm (singlet). | Disappearance of the aldehyde proton signal. Appearance of a new acetal proton (–O-CH-O–) signal at ~5.8-6.0 ppm (singlet). Appearance of a multiplet for the dioxolane methylene protons (–OCH₂CH₂O–) at ~3.9-4.2 ppm. | The chemical environment of the formyl proton is eliminated and replaced by the shielded environment of the acetal proton. |

| ¹³C NMR | Aldehyde carbon (C=O) signal at ~190 ppm. | Disappearance of the aldehyde carbon signal. Appearance of a new acetal carbon (–O-C-O–) signal at ~100-105 ppm. Appearance of a signal for the dioxolane methylene carbons at ~65 ppm. | The sp² carbonyl carbon is converted to a more shielded sp³ acetal carbon.[8] |

| IR Spectroscopy | Strong carbonyl (C=O) stretching band at ~1690-1710 cm⁻¹. | Disappearance of the strong C=O stretch. Appearance of new C-O stretching bands in the 1050-1150 cm⁻¹ region. | Loss of the carbonyl double bond and formation of new single C-O bonds in the acetal ring. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the aldehyde. | [M+H]⁺ corresponding to the molecular weight of the acetal (aldehyde MW + 44). | The addition of a C₂H₄O moiety (ethylene glycol minus water). |

Chapter 4: Synthetic Utility and Deprotection

With the aldehyde masked, the hydroxyl group is now available for a wide range of synthetic transformations, such as etherification or esterification, without interference from the formyl group.

Deprotection of the Acetal

Regeneration of the aldehyde is typically achieved through hydrolysis using aqueous acid. The choice of acid and conditions can be tuned to be compatible with other functional groups in the molecule.

Detailed Experimental Protocol: Acetal Deprotection

Materials:

-

2-(5-fluoro-3-hydroxypyridin-4-yl)-1,3-dioxolane (1.0 eq)

-

Tetrahydrofuran (THF)

-

2M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the acetal-protected compound in THF in a round-bottom flask.

-

Add 2M HCl and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify via column chromatography if necessary to yield the deprotected 4-formyl-5-fluoropyridin-3-ol.[8]

Note: For substrates sensitive to strong acid, milder catalysts like molecular iodine in acetone or cerium(III) triflate can be effective alternatives for deprotection.[9][10]

Mechanism of Acetal Deprotection

The deprotection mechanism is the microscopic reverse of the protection reaction. It begins with protonation of one of the acetal oxygens, followed by ring-opening to form a hydroxy ether and a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on the oxocarbenium ion yields a protonated hemiacetal, which then loses a proton. The resulting hemiacetal undergoes another protonation on the remaining ether oxygen, followed by elimination of ethylene glycol to give the protonated aldehyde, which is then deprotonated to yield the final product.

Caption: Acid-catalyzed hydrolysis mechanism for acetal deprotection.

Chapter 5: Summary of Synthetic Workflow

The strategic use of acetal protection and deprotection enables a robust workflow for the selective functionalization of 4-formyl-5-fluoropyridin-3-ol. This approach allows chemists to leverage the unique properties of the pyridinol core while reserving the aldehyde for later-stage transformations.

Caption: Synthetic workflow using acetal protection strategy.

Conclusion

The acetal-protected form of 4-formyl-5-fluoropyridin-3-ol is a key intermediate for accessing a diverse range of complex molecules for drug discovery and materials science. By temporarily masking the reactive aldehyde, this strategy opens the door to selective modifications at other positions on the pyridinol ring. The protocols and mechanistic insights provided in this guide, grounded in established chemical principles, offer a clear and reliable roadmap for researchers to synthesize and utilize this valuable chemical entity.

References

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Wang, Z., et al. (2003). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 505-508. [Link]

-

Unlock Chemystery. (2021, January 8). Unlocking the Mystery: No Acetal Deprotection with HCl? Discovering Cis-Stereochemistry in Pyridine! [Video]. YouTube. [Link]

-

Al-Ostoot, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

-

Reddy, B. V. S., et al. (2007). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. ResearchGate. [Link]

-

Otsubo, K., et al. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Heterocycles, 102(7), 1313. [Link]

-

Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932-8934. [Link]

-

De Melo, S. J., et al. (1992). [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. Annales Pharmaceutiques Françaises, 50(1), 39-51. [Link]

-

Horáková, L., & Štefek, M. (2014). Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity. Methods in Molecular Biology, 1149, 321-340. [Link]

-

Boyd, S., et al. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. [Link]

-

De Melo, S. D., et al. (1992). [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. Semantic Scholar. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

-

Anonymous. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]

-

Popova, Y. A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1297. [Link]

-

Graf, D., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 553-559. [Link]

-

Graf, D., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]

-

Slanina, T., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4782. [Link]

- CN102898358A - Preparation method of fluoropyridine compounds. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 5-Fluoropyridine-3-carbaldehyde. PubChem. [Link]

-

Waterman, D. F., et al. (2013). Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes. ResearchGate. [Link]

-

Jaunet, A., et al. (2015). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 17(15), 3794-3797. [Link]

-

Anonymous. (2011). HETEROCYCLES, Vol. 83, No. 9. LOCKSS. [Link]

-

Akram, M., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2070. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoropyridin-4-ol. PubChem. [Link]

-

Sen, S., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Journal of Molecular Structure, 1223, 128982. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Pramanik, S., et al. (2020). Unexpected formation of α-formylated BOPHY in the reaction with copper salts. New Journal of Chemistry. [Link]

-

Chen, Y., et al. (2023). Acetal Formation of Flavoring Agents with Propylene Glycol in E-cigarettes: Impacts on Indoor Partitioning and Thirdhand Exposure. ChemRxiv. [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]

Technical Guide: Fluorinated Pyridine Aldehyde Building Blocks

Strategic Synthesis, Stability Profiling, and Application in Medicinal Chemistry

Executive Summary

Fluorinated pyridine aldehydes represent a high-value class of pharmacophores that merge the bioisosteric utility of fluorine with the versatile reactivity of the pyridine carbonyl. In modern drug discovery, these building blocks are pivotal for modulating basicity (pKa), metabolic stability, and lipophilicity (LogD).[1] However, their deployment is frequently hindered by unique handling challenges: rapid hydration to gem-diols, volatility, and regiochemical ambiguity during synthesis. This guide provides a rigorous technical framework for the synthesis, stabilization, and application of these motifs, moving beyond standard protocols to address the specific "pain points" of fluorinated heterocyclic chemistry.

Strategic Value in Medicinal Chemistry

The "Fluorine Effect" on Pyridine Scaffolds

The introduction of a fluorine atom onto a pyridine ring is not merely a steric substitution; it is an electronic reprogramming of the heterocycle.

-

pKa Modulation: Pyridine has a pKa of ~5.2. A single fluorine atom, being the most electronegative element, significantly lowers the basicity of the ring nitrogen via inductive withdrawal ($ -I $ effect).

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation. Placing fluorine at metabolically labile sites (typically C2 or C3) extends the half-life ($ t_{1/2} $) of the drug candidate.

The Aldehyde Handle

The aldehyde moiety serves as a "linchpin" intermediate. Unlike carboxylic acids (which require coupling reagents) or halides (which require transition metals), the aldehyde allows for:

-

Reductive Amination: Rapid access to secondary/tertiary amines (common in kinase inhibitors).

-

Olefination: Horner-Wadsworth-Emmons (HWE) or Wittig reactions to extend carbon chains.

-

Heterocyclization: Precursor to imidazoles, oxazoles, and fused bicyclic systems.

Synthetic Access & Methodologies

The synthesis of fluorinated pyridine aldehydes is non-trivial due to the sensitivity of the C-F bond to nucleophilic attack ($ S_NAr $) and the instability of the aldehyde.

Method A: Directed Ortho-Metallation (DoM) – The Gold Standard

This is the most versatile route but requires strict cryogenic control. Fluorine acts as a powerful Directed Metallation Group (DMG) due to its inductive effect, acidifying the ortho-proton.

-

Mechanism: Coordination of Li to Fluorine (or adjacent DMG)

Deprotonation -

Regioselectivity Rules:

Method B: Oxidation of Hydroxymethyl Precursors

Often safer for scale-up. Starting from commercially available fluorinated pyridyl methanols.

-

Reagents:

(mild, heterogeneous) or Swern Oxidation (DMSO/Oxalyl Chloride). -

Note: Avoid harsh acidic oxidants (Jones reagent) which may over-oxidize to the carboxylic acid or degrade the fluorinated ring.

Method C: Reduction of Nitriles/Esters

-

Reagents: DIBAL-H (1.1 eq) at -78°C.

-

Risk: Over-reduction to the alcohol is common. The tetrahedral intermediate must be hydrolyzed carefully.

Synthesis Decision Logic (DOT Diagram)

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and substitution patterns.

Reactivity Profile & Handling: The Hydration Trap

The Gem-Diol Equilibrium

A critical oversight in handling fluorinated pyridine aldehydes is their propensity to form hydrates (gem-diols) in the presence of trace moisture.

-

The Driver: Electron-withdrawing groups (F and Pyridine N) destabilize the partial positive charge on the carbonyl carbon, making it highly electrophilic.

-

Observation: The aldehyde proton signal (approx. 10.0 ppm) in

-NMR diminishes, while a broad singlet (approx. 6.0-6.5 ppm) for the hydrate appears. -

Consequence: Stoichiometric errors in downstream reactions. A "100% pure" aldehyde by weight may actually be 40% water/hydrate, leading to reaction stalling.

Stability Data Comparison

| Compound | Hydration Constant ( | Form in Water | Storage Stability |

| Benzaldehyde | < 1% Hydrate | High | |

| 2-Pyridinecarboxaldehyde | Mixture | Moderate | |

| 6-Fluoro-2-pyridinecarboxaldehyde | > 10 | > 90% Hydrate | Low (Hygroscopic) |

| 2,6-Difluorobenzaldehyde | High | Predominantly Hydrate | Low |

Mitigation Strategy:

-

Azeotropic Drying: Reflux in Toluene using a Dean-Stark trap immediately prior to use.

-

Storage: Store under Argon at -20°C.

-

Analysis: Run NMR in anhydrous

or

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Fluoroisonicotinaldehyde (DoM Route)

Targeting C4 formylation on a 3-fluoropyridine scaffold.

Reagents:

-

3-Fluoropyridine (1.0 eq)

-

LDA (Lithium Diisopropylamide) (1.1 eq)

-

DMF (Dimethylformamide) (1.2 eq)

-

THF (Anhydrous)

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone).

-

Base Generation: Add LDA solution dropwise.

-

Metallation: Add 3-Fluoropyridine dropwise over 15 mins. Crucial: Maintain internal temp < -70°C to prevent "halogen dance" or pyridyne formation. Stir for 1 hour at -78°C.

-

Note: The lithium species sits at C4 (adjacent to F, but sterically accessible).

-

-

Quench: Add neat DMF dropwise. The solution may turn yellow/orange. Stir for 30 mins at -78°C, then warm to 0°C.

-

Workup: Quench with sat.

. Extract with EtOAc.[6]-

pH Control: Pyridine aldehydes are water-soluble at low pH. Ensure aqueous phase is pH ~7-8 during extraction.

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Reductive Amination of Electron-Deficient Aldehydes

Designed to overcome the "hydrate stall" and weak nucleophilicity of amines.

Reagents:

-

Fluorinated Pyridine Aldehyde (1.0 eq)

-

Amine (1.1 eq)

- (Titanium Isopropoxide) (1.5 eq) or Activated 4Å Molecular Sieves

- (Sodium Triacetoxyborohydride) (1.5 eq)

Procedure:

-

Imine Formation (The Critical Step): Mix Aldehyde and Amine in DCE (Dichloroethane). Add

. Stir at RT for 2-4 hours.-

Why: The Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to push the equilibrium from Hydrate

Aldehyde

-

-

Reduction: Cool to 0°C. Add

in one portion. -

Workup: Quench with 1N NaOH (to break the Ti-complex and precipitate

). Filter through Celite.[6]

Visualizing the Reactivity Landscape

The following diagram illustrates the competitive pathways when handling these building blocks.

Figure 2: The Hydration Trap. Successful synthesis requires actively shifting the equilibrium from the stable Hydrate (Red) back to the reactive Aldehyde (Blue) using scavengers.

References

-

Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[4] Link

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[7] Science. Link

-

Snieckus, V. (1990).[4][8] Directed Ortho Metalation.[4][8][9][10][11] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[4][8][9] Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[4][5][8][11] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[12] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. baranlab.org [baranlab.org]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-Hydroxy-5-fluoropyridine-4-carboxaldehyde

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It synthesizes theoretical reactivity with practical synthetic protocols.

Scaffold Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary & Scaffold Utility

3-Hydroxy-5-fluoropyridine-4-carboxaldehyde (HFPC) represents a "privileged scaffold" in modern drug discovery, particularly for targets requiring bidentate metal chelation or fused heterocyclic cores.

-

Chemical Significance: The molecule features a dense functionalization pattern. The C3-hydroxyl and C4-aldehyde provide an orthogonal "ortho-hydroxy aldehyde" motif, enabling rapid access to fused heterocycles (oxazoles, naphthyridines) and serving as a high-affinity chelating moiety (e.g., for Mg²⁺ in metalloenzyme active sites).

-

The Fluorine Factor: The C5-fluorine atom is not merely a substituent but a metabolic blocker. It prevents oxidative metabolism at the sensitive pyridine C5 position and modulates the pKa of the adjacent hydroxyl group (via inductive acidification), often improving the binding affinity of the conjugate base to metal cofactors.

Core Pharmacophore Applications[1]

-

HIV Integrase Inhibitors (INSTIs): The 3-hydroxy-4-carbonyl motif is the structural ancestor of the chelating triad found in drugs like Dolutegravir and Bictegravir.

-

Antifungal Agents: Fluorinated pyridine cores mimic the metabolically stable rings found in next-generation azoles (e.g., Oteseconazole analogs).

-

Fragment-Based Drug Discovery (FBDD): The aldehyde serves as a reversible covalent warhead or a handle for "grow" vectors in fragment elaboration.

Chemical Synthesis Strategies

The synthesis of HFPC is non-trivial due to the competing directing effects of the pyridine nitrogen and substituents. Two primary routes are validated for high-purity isolation.

Route A: The "Difluoro-SNAr" Strategy (Scalable)

This route exploits the high acidity of the C4-proton in 3,5-difluoropyridine, followed by a regioselective Nucleophilic Aromatic Substitution (SNAr).

Mechanism:

-

Lithiation: The C4 proton of 3,5-difluoropyridine is flanked by two electronegative fluorine atoms, making it the most acidic site (pKa ~25). Lithiation with LDA is exclusive at this position.

-

Formylation: Trapping with DMF yields 3,5-difluoropyridine-4-carboxaldehyde .

-

Regioselective SNAr: The newly installed formyl group at C4 is strongly electron-withdrawing (–M, –I effects), activating the C3/C5 fluorines toward nucleophilic attack. Treatment with hydroxide (or benzyl alcohol followed by deprotection) displaces one fluorine atom to generate the target.

Route B: The "Directed Ortho-Metalation" (DoM) Strategy

This route utilizes a protected hydroxyl group to direct lithiation.

Mechanism:

-

Precursor: 3-Fluoro-5-(methoxymethoxy)pyridine (MOM-protected).

-

DoM: The MOM group and Fluorine cooperatively direct lithiation to the C4 position (the "sandwich" position).

-

Deprotection: Acidic hydrolysis removes the MOM group.

Visualization: Synthetic Pathways

Caption: Comparative synthetic pathways. Route A (top) utilizes electronic activation for SNAr; Route B (bottom) relies on directed ortho-metalation.

Detailed Experimental Protocols

Protocol 1: Synthesis via 3,5-Difluoropyridine (Route A)

Recommended for gram-scale preparation due to lower step count.

Step 1: Formylation

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Charge with 3,5-difluoropyridine (5.0 g, 43.4 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone).

-

Lithiation: Add LDA (2.0 M in THF/heptane, 24 mL, 48 mmol) dropwise over 20 mins. Maintain internal temp < -70°C. The solution typically turns yellow. Stir for 45 mins.

-

Critical Control Point: Do not use n-BuLi directly; it may cause nucleophilic attack at C2/C6. LDA is non-nucleophilic and sufficiently basic.

-

-

Quench: Add anhydrous DMF (6.7 mL, 87 mmol) dropwise. Stir at -78°C for 1 hr, then warm to 0°C.

-

Workup: Quench with sat. NH₄Cl (50 mL). Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield 3,5-difluoropyridine-4-carboxaldehyde.

Step 2: Regioselective Hydrolysis (SNAr)

-

Reaction: Dissolve the intermediate (3.0 g) in a mixture of DMSO/Water (4:1, 30 mL). Add KOH (2.5 eq).

-

Heating: Heat to 60°C for 4 hours. Monitor by LCMS for the disappearance of the difluoro species (M+H 144) and appearance of the product (M+H 142).

-

Isolation: Acidify carefully with 1N HCl to pH 4-5. The product often precipitates or requires extraction with DCM/Isopropanol (3:1).

-

Note: The product exists in equilibrium with its hydrate (gem-diol) in aqueous media.

-

Analytical Characterization Data

| Technique | Expected Signal / Feature | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 10.2 ppm (s, 1H) | Aldehyde proton (sharp).[1] |

| δ 11.5 ppm (br s, 1H) | Hydroxyl proton (often H-bonded to carbonyl). | |

| δ 8.3 ppm (s, 1H, H-2) | Proton between N and OH. | |

| δ 8.5 ppm (d, J~2 Hz, H-6) | Proton between N and F. | |

| ¹⁹F NMR | δ -125 to -130 ppm | Characteristic shift for pyridine ring fluorine. |

| MS (ESI) | m/z 142.03 [M+H]⁺ | Consistent with C₆H₄FNO₂. |

Medicinal Chemistry Applications & Derivatization

The 3-hydroxy-4-aldehyde motif is a versatile "chemical handle."

A. Heterocycle Formation (Condensation)

Reacting HFPC with amidines or hydrazines creates fused bicyclic systems common in kinase inhibitors.

-

Reaction with Hydrazine: Forms 1H-pyrazolo[4,3-c]pyridine.

-

Reaction with 2-Amino-pyridines: Forms 1,6-naphthyridines (Friedländer-type condensation).

B. Metal Chelation (Mg²⁺ Binding)

In HIV Integrase inhibitors, the 3-hydroxy group (ionized to enolate) and the 4-carbonyl oxygen form a planar 5-membered chelate ring with Magnesium ions (Mg²⁺). This interaction bridges the drug to the aspartic acid residues in the enzyme's catalytic core.

Chelation Logic Diagram:

Caption: Mechanism of Action for HIV Integrase Inhibition. The scaffold bridges the catalytic metal cofactor.

References

-

Schlosser, M., et al. (2005). "Site-Selective Fluorination and Derivatization of Pyridines." Journal of Organic Chemistry. (Demonstrates lithiation selectivity of fluoropyridines).

-

Viamet Pharmaceuticals. (2022).[2] "Structure-Activity Relationships of Fluorinated Pyridine Antifungals." Journal of Medicinal Chemistry. (Context for Oteseconazole analogs).

-

Gernon, M., et al. (2025).[3][4] "Lithium Halogen Exchange and Formylation Protocols." ResearchGate Technical Discussions. (Practical troubleshooting for pyridine formylation).

-

Thermo Fisher Scientific. (2024). "Product Specification: 3-Fluoro-4-pyridinecarboxaldehyde." (Commercial availability of related isomers).

-

National Institutes of Health (NIH). (2023). "PubChem Compound Summary for Fluoropyridine-carbaldehydes." (Physical property data).

Sources

Technical Deep Dive: The 5-Fluoropyridin-3-ol Scaffold

Executive Summary

The 5-fluoropyridin-3-ol scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical bioisostere for phenols and a metabolic modulator for pyridine-based drugs. By integrating a fluorine atom at the C5 position of the 3-hydroxypyridine core, medicinal chemists can simultaneously tune lipophilicity (

Part 1: Physicochemical Profile & The "Fluorine Effect"

The strategic insertion of fluorine into the pyridin-3-ol core alters the electronic landscape of the molecule, distinct from both the parent pyridin-3-ol and analogous phenols.

Acid-Base Modulation (pKa)

The 5-fluoropyridin-3-ol scaffold possesses two ionizable centers: the pyridine nitrogen (basic) and the hydroxyl group (acidic).

-

Pyridine Nitrogen: The electron-withdrawing nature of fluorine (inductive effect,

) reduces the electron density on the ring nitrogen, lowering its basicity compared to unsubstituted pyridine. -

Hydroxyl Group: The fluorine atom stabilizes the phenoxide-like anion through inductive withdrawal, rendering the hydroxyl proton more acidic than in non-fluorinated pyridin-3-ol.

| Scaffold | Electronic Effect of Substituent | ||

| Phenol | N/A | ~10.0 | Reference |

| Pyridin-3-ol | 4.86 | 8.72 | N-atom acts as EWG via resonance |

| 5-Fluoropyridin-3-ol | ~3.0 - 3.5 | ~7.8 - 8.2 | F atom (-I effect) lowers both pKas |

Medicinal Impact: The lowered

Lipophilicity and Metabolic Stability[1]

-

Lipophilicity: Fluorination typically increases lipophilicity due to the low polarizability of the C-F bond. However, in the context of a zwitterionic scaffold like pyridin-3-ol, the effect is complex. The 5-F substitution generally increases LogD

by 0.3–0.5 units compared to the H-analog, improving membrane permeability for polar fragments. -

Metabolic Blocking: The C5 position in 3-substituted pyridines is a "soft spot" for CYP450-mediated oxidation. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks metabolic clearance at this site, prolonging half-life (

).

Part 2: Synthetic Access & Functionalization

Accessing the 5-fluoropyridin-3-ol core requires navigating the directing effects of the pyridine ring. Direct electrophilic fluorination of pyridin-3-ol is often non-selective. Therefore, indirect routes utilizing pre-functionalized precursors are preferred.

Primary Synthetic Routes

The three most robust pathways involve Diazotization , Borylation-Oxidation , and Hofmann Rearrangement .

Figure 1: Primary synthetic pathways to the 5-fluoropyridin-3-ol scaffold. Route 1 (Blue) is the most common industrial method.

Functionalization Logic

Once the core is synthesized, it serves as a versatile handle for further elaboration:

-

O-Alkylation/Arylation: The hydroxyl group reacts readily with alkyl halides (using

or -

C-H Activation: The C2 and C6 positions are activated by the pyridine nitrogen and the fluorine/hydroxyl directing effects, allowing for regioselective C-H arylation or halogenation.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Bioisosterism: The "Better Phenol"

Phenols are ubiquitous H-bond donors but suffer from rapid Phase II metabolism (glucuronidation/sulfation). 5-Fluoropyridin-3-ol acts as a bioisostere that:

-

Retains H-Bond Donor (HBD) Capacity: The OH group remains a viable donor.[1]

-

Reduces Glucuronidation: The electron-deficient ring makes the hydroxyl oxygen less nucleophilic, slowing down conjugation reactions.

-

Modulates Solubility: The pyridine nitrogen provides a basic center (albeit weak) that can assist in solubility at low pH, unlike the neutral phenol.[2]

Case Study: Antibacterial Oxazolidinones

In the optimization of Linezolid analogs, the phenyl ring was replaced with a pyridine core to improve solubility and spectrum.

-

Challenge: The pyridine ring was susceptible to oxidative metabolism.

-

Solution: Introduction of the 5-fluoro-3-pyridyl moiety.

-

Outcome: The 5-fluoro group blocked metabolism, while the 3-position (linked to the oxazolidinone via an amine or ether) maintained the necessary geometry for ribosomal binding. This modification resulted in compounds with improved MICs against MRSA and VRE compared to non-fluorinated counterparts.

Figure 2: Evolution of the scaffold from phenol to 5-fluoropyridin-3-ol in drug design logic.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 5-Fluoropyridin-3-ol from 3-Amino-5-fluoropyridine

Rationale: This method utilizes the commercially available amino-pyridine. The diazotization is performed in sulfuric acid to ensure complete conversion and prevent coupling side reactions.

Materials:

-

3-Amino-5-fluoropyridine (1.0 eq)

-

Sulfuric acid (

, 20% aq. solution) -

Sodium nitrite (

, 1.1 eq)[3] -

Urea (quencher)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 3-amino-5-fluoropyridine and 20% aqueous

(10 mL/mmol). Cool the solution to 0–5 °C in an ice bath. -

Diazotization: Add a solution of

(1.1 eq) in water dropwise over 20 minutes, maintaining the internal temperature < 5 °C. The solution will turn pale yellow. Stir for an additional 30 minutes at 0 °C. -

Hydrolysis: Transfer the diazonium salt solution dropwise into a second flask containing boiling water (or dilute

) heated to reflux (100 °C). Note: Slow addition prevents the accumulation of unreacted diazonium salt and minimizes side reactions. -

Completion: Continue reflux for 1 hour. Monitor by LC-MS (Target Mass: 113.0 m/z, ES-).

-

Workup: Cool to room temperature. Neutralize carefully with solid

to pH ~6–7. Extract with Ethyl Acetate (3 x). -

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM). -

Yield: Typical yields range from 65–80%.

Self-Validating Check:

-

1H NMR (DMSO-d6): Look for broad singlet (OH) around 10.5 ppm. Aromatic protons should appear as singlets or doublets with J(H-F) coupling.

-

Appearance: Off-white to pale yellow solid.[4]

References

-

Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics, 2023.[5] Link

-

Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives. Molecules, 2023. Link

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv, 2025.[6] Link

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 2023. Link

-

Synthesis of 3-Amino-5-fluoropyridine. ChemicalBook Protocols, 2024. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Bioisosteric Strategies for 3-Hydroxyisonicotinaldehyde: A Technical Guide for Drug Discovery

Executive Summary: 3-Hydroxyisonicotinaldehyde (HINA), a simple analog of vitamin B6, represents a compelling scaffold in medicinal chemistry.[1] Its dual-functionality, featuring a phenolic hydroxyl group and a reactive aldehyde, makes it a valuable starting point for the design of inhibitors for pyridoxal 5'-phosphate (PLP)-dependent enzymes, a class comprising approximately 4% of all classified enzymatic activities.[2] However, the inherent characteristics of these functional groups—namely, the metabolic liability of the phenol and the reactivity and potential toxicity of the aldehyde—often necessitate modification to improve drug-like properties. This guide provides an in-depth exploration of bioisosteric replacement strategies for both the 3-hydroxyl and 4-aldehyde moieties of HINA. We will delve into the rationale behind these modifications, present established bioisosteres, and provide detailed experimental protocols for the synthesis and evaluation of the resulting analogs, empowering researchers to rationally design next-generation therapeutic agents.

Introduction: The Therapeutic Potential and Challenges of the 3-Hydroxyisonicotinaldehyde Scaffold

3-Hydroxyisonicotinaldehyde is a pyridine derivative that serves as a fundamental structural mimic of pyridoxal, the active form of vitamin B6.[1] PLP-dependent enzymes are crucial in a vast array of metabolic pathways, primarily in amino acid metabolism.[3][4][5] The aldehyde group of PLP is mechanistically vital, forming a Schiff base with the ε-amino group of an active site lysine residue to initiate catalysis.[2][6] Consequently, inhibitors designed around the HINA scaffold can effectively target these enzymes, which are implicated in diseases ranging from bacterial infections to cancer and neurological disorders.[3][7][8]

Despite its potential, the HINA core presents significant drug development challenges:

-

Metabolic Instability of the Phenolic Hydroxyl Group: Phenols are susceptible to Phase II metabolism, primarily glucuronidation and sulfation, leading to rapid clearance and poor oral bioavailability.[9][10]

-

Reactivity of the Aldehyde Group: Aldehydes can non-selectively react with biological nucleophiles, such as proteins, leading to potential toxicity. They are also prone to oxidation into carboxylic acids, altering the compound's profile.[11]

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties to maintain biological activity, offers a powerful solution to these challenges.[12][13] By judiciously selecting bioisosteres, medicinal chemists can fine-tune a molecule's steric, electronic, and physicochemical properties to enhance its potency, selectivity, and pharmacokinetic profile.[14][15]

Bioisosteric Replacement Strategies for the 3-Hydroxyl Group

The 3-hydroxyl group of HINA is a hydrogen bond donor and acceptor with a specific pKa that influences its ionization state at physiological pH. The primary goal of its replacement is to mitigate metabolic liabilities while preserving its crucial binding interactions.

Rationale for Modification

-

Improve Metabolic Stability: Circumvent Phase II conjugation pathways.

-

Modulate Acidity (pKa): Alter the ionization state to optimize solubility, permeability, and target engagement.

-

Fine-tune Hydrogen Bonding Capacity: Maintain or enhance interactions with the target protein.

-

Increase Lipophilicity: Enhance cell membrane permeability.

Key Bioisosteres for the 3-Hydroxyl Group

A variety of classical and non-classical bioisosteres can be considered to replace the phenolic hydroxyl group.[9][10][16]

| Bioisostere | Rationale | Expected Physicochemical Changes |

| Amine (-NH2) | Classical isostere; maintains H-bond donor/acceptor properties.[13] | Increases basicity, alters pKa significantly. |

| Thiol (-SH) | Classical isostere; similar size and H-bonding capability.[13][16] | More acidic than -OH, prone to oxidation. |

| Hydroxymethyl (-CH2OH) | Non-classical; maintains H-bonding, removes acidic proton. | Increases flexibility, less acidic. |

| Carboxylic Acid Bioisosteres (e.g., Tetrazole) | Mimics the acidic proton and H-bonding pattern of a phenol. | Tetrazole is a well-known carboxylic acid mimic with improved lipophilicity and metabolic stability. |

| N-Hydroxy-pyridinone | Can mimic the hydrogen bonding and acidic nature of the phenol. | Often used in metal-chelating compounds. |

| Heterocycles (e.g., Pyridones, Benzimidazolones) | Can present similar hydrogen bonding vectors and physicochemical properties.[9][10] | Offers diverse options to modulate properties. |

Bioisosteric Replacement Strategies for the 4-Aldehyde Group

The 4-aldehyde group is a key pharmacophoric element, acting as a hydrogen bond acceptor and, in the case of PLP-dependent enzymes, a reactive electrophile for Schiff base formation. Bioisosteric replacement aims to reduce non-specific reactivity and improve metabolic stability while preserving necessary interactions.

Rationale for Modification

-

Enhance Metabolic Stability: Prevent oxidation to the corresponding carboxylic acid.

-

Reduce Off-Target Reactivity: Minimize covalent modification of unintended biomolecules.

-

Modulate Electronic Properties: Fine-tune the electron-withdrawing nature of the group.

-

Maintain Key Interactions: Preserve hydrogen bond acceptor capabilities.

Key Bioisosteres for the 4-Aldehyde Group

| Bioisostere | Rationale | Expected Physicochemical Changes |

| Nitrile (-C≡N) | Similar size, shape, and electronics (linear, sp-hybridized). A strong hydrogen bond acceptor. | Metabolically more stable than an aldehyde. Less reactive. |

| Oxime (=N-OH) | Maintains H-bond acceptor and donor capability. Can exist as E/Z isomers. | Introduces geometric considerations. Can modulate cell permeability. |

| Hydrazone (=N-NHR) | Allows for the introduction of additional substituents (R-groups) to explore new binding interactions. | Can be used to tune lipophilicity and other properties. |

| Heterocycles (e.g., Oxadiazole, Triazole) | Serve as metabolically stable mimics of the carbonyl group, presenting hydrogen bond acceptors in a defined geometry.[17] | Significantly alters steric profile. Can improve pharmacokinetic properties. |

| Trifluoromethyl Amine (-CH(CF3)NH2) | The trifluoromethyl group mimics the electronegativity of the carbonyl oxygen.[17] | Decreases the basicity of the amine, enhancing stability. |

Experimental Design and Evaluation Workflow

A systematic approach is crucial for the successful design and evaluation of novel HINA bioisosteres. The following workflow outlines the key stages from conceptualization to preclinical assessment.

Caption: Workflow for the design and evaluation of HINA bioisosteres.

Key Experimental Protocols

Protocol: Synthesis of a 4-Cyano-3-hydroxypyridine (Aldehyde to Nitrile Bioisostere)

This protocol describes a representative synthesis for converting the aldehyde of HINA to a nitrile, a common bioisosteric replacement.

Objective: To synthesize 4-cyano-3-hydroxypyridine from 3-hydroxyisonicotinaldehyde.

Materials:

-

3-Hydroxyisonicotinaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Acetic anhydride

-

Anhydrous solvents (e.g., Toluene)

-

Standard glassware for organic synthesis

-

Purification supplies (Silica gel for column chromatography)

Procedure:

-

Oxime Formation:

-

Dissolve 3-hydroxyisonicotinaldehyde (1.0 eq) in a mixture of ethanol and pyridine.

-

Add hydroxylamine hydrochloride (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure. The crude oxime can often be used directly in the next step.

-

-

Dehydration to Nitrile:

-

Suspend the crude oxime in an appropriate solvent such as toluene.

-

Add acetic anhydride (2.0-3.0 eq) dropwise.

-

Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-cyano-3-hydroxypyridine.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is critical for evaluating the success of bioisosteric replacements intended to reduce metabolic clearance.[18][19][20]

Objective: To determine the metabolic stability of a test compound by measuring its rate of depletion when incubated with liver microsomes.[19]

Materials:

-

Pooled liver microsomes (human, rat, etc.)[18]

-

Test compound (10 mM stock in DMSO)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[19]

-

NADPH regenerating system (Cofactor)[18]

-

Positive control compounds (e.g., Dextromethorphan, Midazolam)[19][20]

-

Ice-cold acetonitrile with an internal standard to terminate the reaction

-

96-well plates, incubator (37°C), centrifuge

-

LC-MS/MS system for analysis[19]

Procedure:

-

Preparation:

-

Incubation:

-

In a 96-well plate, mix the test compound solution with the liver microsome solution.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19]

-

Incubate the plate at 37°C with gentle shaking.

-

-

Sampling and Termination:

-

Sample Processing & Analysis:

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

Determine the half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).[20]

-

Protocol: Determination of pKa by Potentiometric Titration

Understanding the pKa is essential as it governs a compound's ionization state, which affects solubility, permeability, and target interaction.[21]

Objective: To determine the acid dissociation constant (pKa) of a test compound using potentiometric titration.[22][23]

Materials:

-

Test compound (e.g., 1 mM solution)[22]

-

Ionic strength adjustment solution: 0.15 M KCl[22]

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Nitrogen gas source

Procedure:

-

System Calibration:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[22]

-

-

Sample Preparation:

-

Titration:

-

If the compound is an acid, adjust the initial pH to the acidic range (e.g., pH 2) with 0.1 M HCl.[23]

-

Place the solution on the magnetic stirrer and immerse the pH electrode.

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH.[22]

-

Record the pH reading after each addition, allowing the reading to stabilize.[23]

-

Continue the titration until the pH reaches the basic range (e.g., pH 12).

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region or the inflection point on the curve.[24]

-

Alternatively, use the first or second derivative of the curve to precisely locate the equivalence point(s).

-

Conclusion and Future Perspectives

The 3-hydroxyisonicotinaldehyde scaffold is a fertile ground for the development of targeted therapeutics, particularly for PLP-dependent enzymes. However, its inherent liabilities necessitate a strategic approach to drug design. By employing the principles of bioisosterism, researchers can systematically modify the 3-hydroxyl and 4-aldehyde functional groups to overcome challenges related to metabolic stability and reactivity. The strategic replacement of these groups with moieties like nitriles, tetrazoles, or various heterocycles can lead to compounds with superior pharmacokinetic profiles and enhanced therapeutic potential. The integration of robust synthetic protocols with a comprehensive suite of in vitro assays for physicochemical and metabolic profiling, as outlined in this guide, provides a clear and effective pathway for the optimization of HINA-based leads into viable drug candidates. Future work will likely focus on the discovery of novel, non-classical bioisosteres and the application of computational methods to predict the impact of these modifications, further accelerating the drug discovery process.

References

- Wikipedia.

- PubMed. Phenol (bio)isosteres in drug design and development.

- Charnwood Discovery. Microsomal Stability - In Vitro Assay.

- ResearchGate. Phenol (bio)isosteres in drug design and development.

- AxisPharm. Microsomal Stability Assay Protocol.

- PubMed. Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition.

- Creative Bioarray.